molecular formula C7H13NO B2609077 4-Methoxy-3,3-dimethylbutanenitrile CAS No. 854866-84-5

4-Methoxy-3,3-dimethylbutanenitrile

Cat. No.: B2609077
CAS No.: 854866-84-5
M. Wt: 127.187
InChI Key: MNADLBBBJAUHQX-UHFFFAOYSA-N
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Description

4-Methoxy-3,3-dimethylbutanenitrile is an organic compound with the molecular formula C7H13NO. It is a nitrile derivative, characterized by the presence of a methoxy group and two methyl groups attached to a butanenitrile backbone. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,3-dimethylbutanenitrile typically involves the reaction of 4-methoxy-3,3-dimethylbutanol with a suitable nitrile-forming reagent. One common method is the dehydration of the corresponding alcohol using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,3-dimethylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in anhydrous ether, catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) under reflux conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

4-Methoxy-3,3-dimethylbutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving nitrile groups.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3,3-dimethylbutanenitrile depends on the specific reaction or application. In general, the nitrile group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The methoxy group can influence the reactivity of the compound by donating electron density through resonance and inductive effects. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutanenitrile: Lacks the methoxy group, resulting in different reactivity and applications.

    2-Methoxy-3,3-dimethylbutanenitrile: Similar structure but with the methoxy group in a different position, leading to variations in chemical behavior.

Uniqueness

4-Methoxy-3,3-dimethylbutanenitrile is unique due to the presence of both a methoxy group and two methyl groups, which confer specific electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

4-methoxy-3,3-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2,4-5-8)6-9-3/h4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNADLBBBJAUHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Step C To the solution of 4-hydroxy-3,3-dimethyl-butyronitrile (0.8 g, 7 mmol) in anhydrous dimethylformamide (5 mL) was added NaH (60%, 0.42 g, 11 mmol). The mixture was stirred at room temperature for 15 min, then iodomethane (0.88 mL, 14 mmol) was added. The mixture was stirred at room temperature for 1 h. Water was added. The mixture was extracted with ethyl acetate twice. The combined organic layers were washed with brine, dried over MgSO4, and concentrated to give 4-methoxy-3,3-dimethyl-butyronitrile as a yellow oil (0.85 g, 94%).
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